molecular formula C8H5IS B12277024 7-Iodo-benzthiazole CAS No. 360575-63-9

7-Iodo-benzthiazole

Cat. No.: B12277024
CAS No.: 360575-63-9
M. Wt: 260.10 g/mol
InChI Key: RBVMCNDUYBMNKQ-UHFFFAOYSA-N
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Description

7-Iodo-benzthiazole is a heterocyclic compound that features an iodine atom substituted at the 7th position of the benzothiazole ring. Benzothiazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-benzthiazole typically involves the iodination of benzothiazole derivatives. One common method is the reaction of benzothiazole with iodine in the presence of an oxidizing agent. This process can be carried out under mild conditions, often using solvents like acetic acid or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-benzthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 7-Iodo-benzthiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 2-Iodo-benzothiazole
  • 6-Iodo-benzothiazole
  • 4-Iodo-benzothiazole

Comparison: While these compounds share the benzothiazole core structure with an iodine substituent, their biological activities and chemical reactivity can differ significantly due to the position of the iodine atom. For example, 7-Iodo-benzthiazole may exhibit unique biological activities compared to its isomers, making it a valuable compound for specific applications .

Properties

CAS No.

360575-63-9

Molecular Formula

C8H5IS

Molecular Weight

260.10 g/mol

IUPAC Name

7-iodo-1-benzothiophene

InChI

InChI=1S/C8H5IS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

InChI Key

RBVMCNDUYBMNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SC=C2

Origin of Product

United States

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